1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone
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Overview
Description
1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone typically involves the reaction of 3-fluoro-2-methoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The reaction conditions often include solvents like methanol or ethanol and may require mild heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include imines, secondary alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups can enhance its binding affinity and selectivity. These interactions can modulate enzyme activity or receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 1-Amino-1-(3-chloro-2-methoxyphenyl)acetone
- 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone
- 1-Amino-1-(3-fluoro-2-hydroxyphenyl)acetone
Comparison: Compared to its analogs, 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone exhibits unique properties due to the presence of the fluoro and methoxy groups. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,12H2,1-2H3 |
InChI Key |
AHSKJOFKGUCEGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)F)OC)N |
Origin of Product |
United States |
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